![molecular formula C17H21N3O B2364925 (4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034264-37-2](/img/structure/B2364925.png)

(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

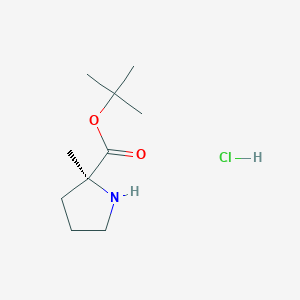

The compound belongs to the class of organic compounds known as pyrazolopyrazines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and the pyrazine ring is a six-membered aromatic ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazine rings, along with the tert-butyl and phenyl groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. The pyrazole and pyrazine rings might undergo reactions typical of aromatic compounds, while the tert-butyl and phenyl groups might also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some general properties of pyrazolopyrazines include a high degree of aromaticity and stability, and the ability to participate in pi-pi stacking interactions .Applications De Recherche Scientifique

Organic Field Effect Transistors (OFETs)

The compound has been investigated for its use in flexible organic field effect transistor (OFET) devices. Researchers synthesized alternating copolymers based on this compound and studied their optical characteristics, morphology, and orientation. Notably, copolymer PBPTT exhibited an almost planar molecular structure with extended π-conjugation, an ordered edge-on orientation in a fiber-like film, and a symmetric and strong π-stacking effect. PBPTT-based OFETs demonstrated impressive performance, with a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁴ .

Nucleating Agent for Polypropylene

The synthesized compound has been employed as a nucleating agent for polypropylene. By modifying polypropylene with this compound, researchers aimed to enhance its crystallization behavior and overall properties .

Synthesis of Ultrasmall Palladium Nanoclusters

4-tert-butylphenyl isocyanate, a derivative of this compound, has been utilized in the synthesis of ultrasmall palladium nanoclusters. Coordination with Pd²⁺ leads to the formation of Pd-thiolate complexes, which subsequently undergo reduction to produce these nanoclusters .

Boc Protection of α,ω-Diamines

The compound has practical utility as a reagent for the mono-Boc protection of α,ω-diamines. Boc protection is a common strategy in organic synthesis to selectively shield amino groups, allowing for subsequent functionalization .

Determination of Octanol-Water Partition Coefficients

Researchers have employed this compound in the determination of octanol-water partition coefficients using microemulsion electrokinetic chromatography. This technique helps assess the hydrophobicity and partitioning behavior of molecules .

Synthesis of Novel Isoindole Derivatives

4-tert-butylphenyl isocyanate has been utilized in the synthesis of N-(4-tert-butylphenyl)-5-[(4-fluorophenyl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide. These isoindole derivatives may have interesting biological or pharmaceutical properties .

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials science or other fields .

Mécanisme D'action

Target of Action

The primary target of this compound, also known as 5-(4-tert-butylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the HBV core protein, leading to conformational changes that disrupt the normal function of the protein .

Biochemical Pathways

The compound affects the HBV life cycle by targeting the core protein . The downstream effects include the disruption of viral replication and the inhibition of the production of new virus particles .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of HBV replication and the reduction of viral load . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-17(2,3)14-6-4-13(5-7-14)16(21)19-10-11-20-15(12-19)8-9-18-20/h4-9H,10-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKSGVLQQPLZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)

![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)

![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)

![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)